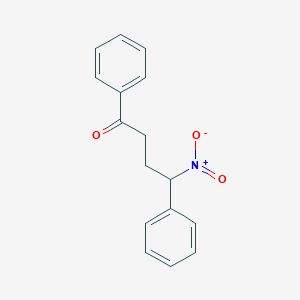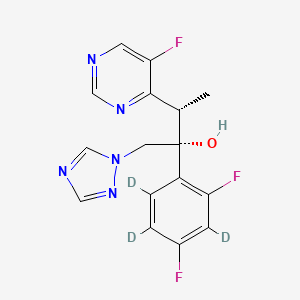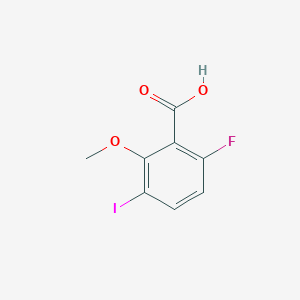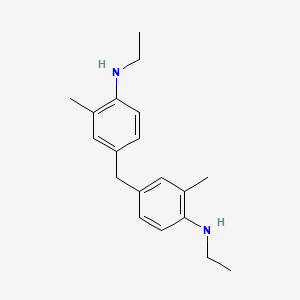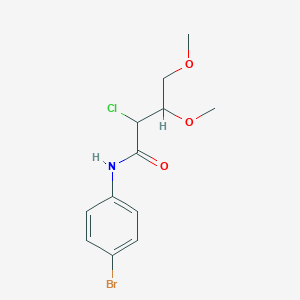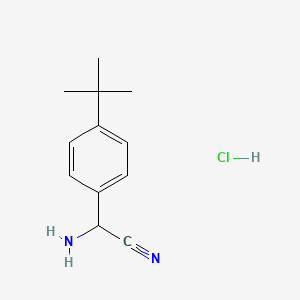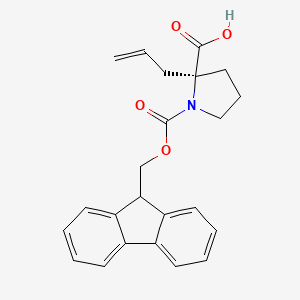
Fmoc-D-beta-allylproline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-beta-allylproline is a derivative of proline, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-beta-allylproline typically involves the protection of the amino group of D-beta-allylproline with the Fmoc group. This can be achieved by reacting D-beta-allylproline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions need to be carefully controlled to ensure the selective protection of the amino group without affecting the allyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized for maximum yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-beta-allylproline undergoes several types of chemical reactions, including:
Substitution: The allyl group can participate in substitution reactions, particularly in the presence of palladium catalysts.
Oxidation and Reduction: The allyl group can be oxidized to form an epoxide or reduced to form a saturated alkyl group.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Palladium catalysts are used for allyl group substitution reactions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the allyl group to an epoxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the allyl group to a saturated alkyl group.
Major Products Formed
Deprotection: Removal of the Fmoc group yields D-beta-allylproline.
Substitution: Substitution reactions can yield various allyl-substituted derivatives.
Oxidation: Oxidation of the allyl group forms an epoxide derivative.
Reduction: Reduction of the allyl group forms a saturated alkyl derivative.
Scientific Research Applications
Chemistry
Fmoc-D-beta-allylproline is widely used in peptide synthesis, particularly in the synthesis of complex peptides and proteins. Its ability to protect the amino group while allowing for selective reactions at the allyl group makes it a valuable tool in organic synthesis .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The incorporation of this compound into peptides allows for the investigation of the structural and functional properties of proteins.
Medicine
This compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its ability to be selectively modified makes it useful in the development of targeted drug delivery systems.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers allows for the efficient production of high-purity peptides.
Mechanism of Action
The mechanism of action of Fmoc-D-beta-allylproline involves the protection of the amino group by the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection of the amino group . The allyl group can undergo various chemical modifications, providing a versatile tool for the synthesis of complex peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-proline: Similar to Fmoc-D-beta-allylproline but lacks the allyl group.
Fmoc-D-proline: Similar to this compound but lacks the allyl group.
Fmoc-L-beta-allylproline: Similar to this compound but with the L-configuration.
Uniqueness
This compound is unique due to the presence of both the Fmoc protecting group and the allyl group. This combination allows for selective protection and modification, making it a valuable tool in peptide synthesis. The D-configuration also provides different stereochemical properties compared to its L-counterpart, which can be important in the synthesis of biologically active peptides.
Properties
Molecular Formula |
C23H23NO4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-prop-2-enylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H23NO4/c1-2-12-23(21(25)26)13-7-14-24(23)22(27)28-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20H,1,7,12-15H2,(H,25,26)/t23-/m1/s1 |
InChI Key |
ZZYQUDUWULJEHG-HSZRJFAPSA-N |
Isomeric SMILES |
C=CC[C@@]1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
C=CCC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B14011970.png)
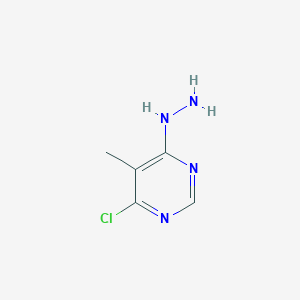
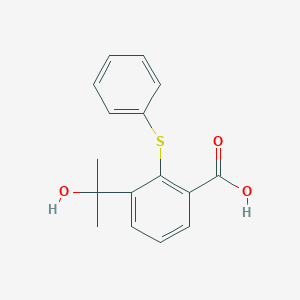
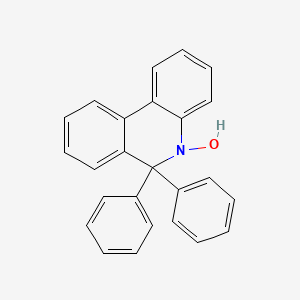
![N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide](/img/structure/B14011989.png)

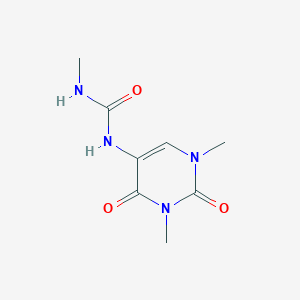
![1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl-](/img/structure/B14012002.png)
